molecular formula C17H10ClF3O3 B2895974 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one CAS No. 328019-92-7

3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one

Cat. No.: B2895974
CAS No.: 328019-92-7
M. Wt: 354.71
InChI Key: CIFWZTYGXNJILN-UHFFFAOYSA-N
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Description

3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one is a complex organic compound belonging to the chromen-4-one family This compound features a chlorophenyl group, a hydroxyl group, a methyl group, and a trifluoromethyl group attached to the chromen-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe to study biological systems and interactions.

  • Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It may be employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-(2-Chlorophenyl)propionic acid

  • 3-(2-Chloro-phenyl)-3-oxo-propionic acid

  • 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-chromen-4-one

Uniqueness: 3-(2-Chloro-phenyl)-7-hydroxy-8-methyl-2-trifluoromethyl-chromen-4-one stands out due to its trifluoromethyl group, which imparts unique chemical properties and reactivity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific domains. Its synthesis, reactions, and applications make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-(2-chlorophenyl)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3O3/c1-8-12(22)7-6-10-14(23)13(9-4-2-3-5-11(9)18)16(17(19,20)21)24-15(8)10/h2-7,22H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFWZTYGXNJILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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